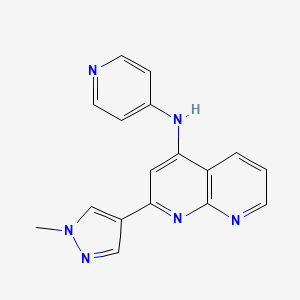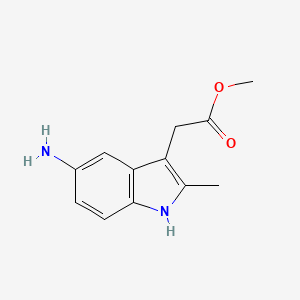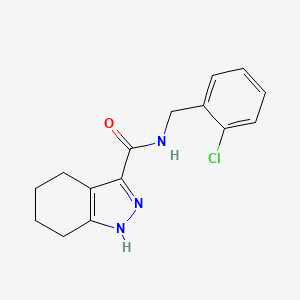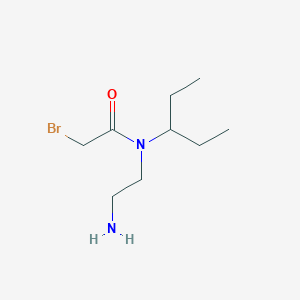
N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, an aminoethyl group, and a pentan-3-yl group attached to an acetamide backbone.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-N-pentan-3-ylacetamide and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C.
Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the bromine atom to hydrogen.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium iodide or potassium cyanide can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo-compounds.
Reduction Products: Compounds with reduced bromine atoms.
Substitution Products: Compounds with substituted bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a reagent in biochemical assays or as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Aminoethyl)-2-chloro-N-pentan-3-ylacetamide: Similar but with a chlorine atom instead of bromine.
N-(2-Aminoethyl)-2-iodo-N-pentan-3-ylacetamide: Similar but with an iodine atom instead of bromine.
This compound's versatility and unique properties make it a valuable subject of study and application in various scientific and industrial fields. Further research and development could uncover even more uses and benefits.
Eigenschaften
Molekularformel |
C9H19BrN2O |
|---|---|
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C9H19BrN2O/c1-3-8(4-2)12(6-5-11)9(13)7-10/h8H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
UAJJTBNOAOGCIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N(CCN)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
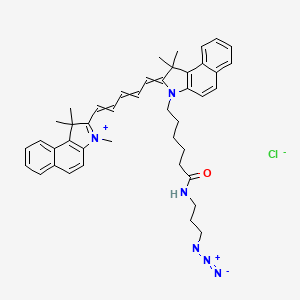

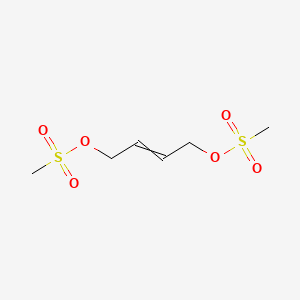
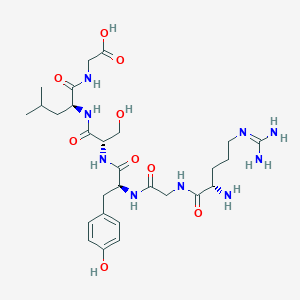
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
